Product packaging for Fialuridine I-124(Cat. No.:CAS No. 183293-72-3)

Fialuridine I-124

Cat. No.: B12739560
CAS No.: 183293-72-3
M. Wt: 369.09 g/mol
InChI Key: IPVFGAYTKQKGBM-GDBQBOEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Nucleoside Analogs as Research Probes

Nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. nih.gov This structural similarity allows them to be recognized and processed by cellular machinery, including enzymes like DNA and RNA polymerases. nih.gov However, subtle modifications to their sugar or base components can alter their function, turning them into powerful tools for biomedical research. nih.gov

These analogs have become invaluable as research probes to investigate the intricate mechanisms of nucleic acid structure, dynamics, and interactions. researchgate.netiiserpune.ac.in By incorporating fluorescent or radioactive tags, scientists can track the movement and localization of these probes within cells and organisms. cancer.govmdpi.com This enables the study of a wide range of biological processes at the molecular level, including DNA replication, gene expression, and viral infections. nih.govbenthamdirect.com The ability to site-specifically insert these probes into DNA or RNA sequences allows for precise monitoring of local changes in the nucleic acid environment. cancer.govresearchgate.net

Rationale for Radiolabeling Nucleoside Analogs for Molecular Imaging

Radiolabeling involves attaching a radioactive isotope to a molecule, such as a nucleoside analog. This process transforms the analog into a radiotracer that can be detected externally using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov The key advantage of this approach is the high sensitivity of nuclear imaging, which allows for the detection of minute quantities of the radiotracer within the body. mdpi.comnih.gov

The rationale for radiolabeling nucleoside analogs for molecular imaging is multifaceted:

Non-invasive In Vivo Tracking: It enables the real-time, whole-body visualization of the biodistribution and accumulation of the analog in living organisms. bmj.com This is crucial for understanding how these molecules interact with biological systems without the need for invasive procedures.

Targeted Imaging: When a nucleoside analog is preferentially taken up by specific cells, such as cancer cells or bacteria-infected tissues, the radiolabel allows for the targeted imaging of these sites. benthamdirect.comthno.org

Monitoring Gene Expression: Radiolabeled nucleoside analogs can be used in conjunction with reporter gene systems, such as the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) gene. The HSV1-TK enzyme can trap specific radiolabeled nucleoside analogs within cells that express the gene, providing a way to visualize the location and level of gene expression. benthamdirect.comnih.govthno.org This has significant applications in monitoring gene therapy and cell-based immunotherapies. bmj.com

High Sensitivity and Resolution: PET imaging, in particular, offers high sensitivity and spatial resolution, allowing for the precise localization and quantification of biological processes. nih.gov

Historical Development of Fialuridine (B1672660) as a Research Compound

Fialuridine (FIAU) is a pyrimidine (B1678525) nucleoside analog that was initially synthesized in the 1970s. nih.gov Its development as a research compound stemmed from the search for new antiviral agents. It demonstrated high activity against several human herpes viruses and hepadnaviruses by inhibiting their DNA polymerases in its triphosphate form. nih.gov

In the early 1990s, fialuridine entered clinical trials as a promising treatment for chronic hepatitis B virus (HBV) infection. nih.govnih.gov While initial results showed a significant reduction in viral load, the trial was tragically halted due to severe, unexpected liver toxicity in several participants, leading to fatalities and the need for liver transplants. nih.govfrontiersin.orgplos.org

This adverse outcome spurred extensive retrospective research to understand the mechanism of fialuridine's toxicity. frontiersin.orgresearchgate.net These investigations revealed that while preclinical studies in various animal models had not predicted liver failure, fialuridine caused human-specific mitochondrial toxicity. plos.org This discovery highlighted the limitations of traditional animal models for predicting certain drug toxicities in humans and underscored the need for more advanced preclinical screening tools. The tragic events of the fialuridine trial have had a lasting impact on the protocols and safety monitoring of clinical trials. nih.govnih.gov

Overview of Fialuridine I-124 as a Preclinical Molecular Imaging Tool

Following the clinical trial, research interest in fialuridine shifted towards its potential as an imaging agent. The development of this compound ([¹²⁴I]FIAU), a radiolabeled version of the compound, has established it as a valuable tool in preclinical molecular imaging, particularly for PET scans. nukleertipseminerleri.orgbiomedres.us The iodine-124 isotope is a positron emitter with a relatively long half-life of 4.2 days, making it suitable for in vivo studies that require imaging over extended periods. biomedres.us

[¹²⁴I]FIAU has been investigated primarily for its ability to be selectively trapped in cells that express the herpes simplex virus type 1 thymidine kinase (HSV1-tk) enzyme. thno.org This property makes it a useful reporter probe for imaging HSV1-tk gene expression in preclinical models. thno.orgsnmjournals.org For instance, it has been used to monitor the location and persistence of engineered T-cells in cancer immunotherapy research. bmj.com

Furthermore, because some bacteria also possess a thymidine kinase capable of phosphorylating fialuridine, [¹²⁴I]FIAU has been explored for its potential in imaging bacterial infections. researchgate.netplos.org While preclinical studies in animal models of infection showed promise, its translation to clinical settings for this purpose has yielded mixed results, with some studies reporting a high background signal in uninfected tissues. researchgate.netacs.orgresearchgate.net

Despite the challenges, [¹²⁴I]FIAU remains a significant research tool, contributing to a deeper understanding of gene therapy applications, cell trafficking, and the development of new diagnostic strategies for infections. bmj.comsnmjournals.orgplos.org

Interactive Data Tables

Table 1: Key Research Findings for this compound

Research AreaKey FindingOrganism/ModelImaging ModalityReference
Oncology Multimodal imaging with [¹²⁴I]FIAU PET, bioluminescence, and contrast-enhanced CT allows for precise tumor detection.Orthotopic hepatoma model in nude micePET/CT, Bioluminescence snmjournals.org
Infectious Disease [¹²⁴I]FIAU PET/CT successfully detected musculoskeletal infections in a pilot study of seven patients.HumansPET/CT researchgate.net
Infectious Disease Subsequent investigations for diagnosing musculoskeletal infections showed less satisfactory results.HumansPET/CT researchgate.net
Gene/Cell Therapy Feasibility of long-term imaging of cytolytic T cells using HSV1-tk/[¹²⁴I]FIAU PET.Preclinical modelsPET bmj.com
Drug Toxicity Fialuridine-induced liver toxicity was successfully detected in chimeric mice with humanized livers.TK-NOG miceN/A plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FIN2O5 B12739560 Fialuridine I-124 CAS No. 183293-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183293-72-3

Molecular Formula

C9H10FIN2O5

Molecular Weight

369.09 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(124I)iodanylpyrimidine-2,4-dione

InChI

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1/i11-3

InChI Key

IPVFGAYTKQKGBM-GDBQBOEPSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)[124I]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I

Origin of Product

United States

Radiochemistry and Synthesis of Fialuridine I 124

Strategies for Radiolabeling Nucleoside Analogs with Iodine-124

The incorporation of Iodine-124 into nucleoside analogs like fialuridine (B1672660) is a critical process in the development of radiopharmaceuticals for PET imaging. researchgate.netmdpi.com The primary strategies for this radioiodination can be broadly categorized as direct and indirect methods.

Direct radioiodination involves the direct reaction of the precursor molecule with a radioiodide species, typically [¹²⁴I]NaI. nih.gov This is often achieved through electrophilic substitution on an activated aromatic ring of the nucleoside analog. A common precursor for direct labeling of FIAU is 2′-fluoro-2′-deoxy-1β-D-arabinofuranosyluracil (FAU). nih.gov Another approach within direct labeling utilizes a stannylated precursor, such as 2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-(tri-n-butyltin)-uracil (FTBSnAU), which reacts with [¹²⁴I]NaI in the presence of an oxidizing agent. nih.govpnas.org

Indirect radioiodination involves the use of a prosthetic group or bifunctional chelating agent. This method is generally more complex and less common for small molecules like FIAU but is a significant strategy for radiolabeling larger biomolecules like antibodies. mdpi.com

The choice of strategy depends on several factors, including the chemical nature of the nucleoside analog, the desired specific activity, and the required radiochemical purity. For [¹²⁴I]FIAU, direct radioiodination methods are predominantly employed due to their efficiency and the availability of suitable precursors. nih.govnih.govpnas.org

Precursor Synthesis for Fialuridine I-124 (2′-fluoro-2′-deoxy-1β-D-arabinofuranosyluracil (FAU))

The precursor molecule, 2′-fluoro-2′-deoxy-1β-D-arabinofuranosyluracil (FAU), is the starting point for the radiosynthesis of [¹²⁴I]FIAU. snmjournals.orgplos.org The synthesis of FAU itself is a multi-step chemical process. While detailed synthetic organic chemistry is beyond the scope of this article, it is important to note that the purity and quality of the FAU precursor are paramount for a successful and clean radiolabeling reaction. Commercially available FAU is often used in the routine production of [¹²⁴I]FIAU. nih.govsnmjournals.org

Another key precursor for an alternative synthesis route is the stannylated derivative, 2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-(tri-n-butyltin)-uracil (FTBSnAU). nih.govpnas.org This precursor is specifically designed for radioiododestannylation reactions, which can offer high radiochemical yields. nih.gov

Radiosynthetic Methodologies for [¹²⁴I]FIAU

The conversion of the precursor to the final radiolabeled product, [¹²⁴I]FIAU, is the core of the radiosynthesis process. The most common method involves the electrophilic radioiodination of the uracil (B121893) ring of FAU. snmjournals.orgplos.org

No-Carrier-Added [¹²⁴I]FIAU Synthesis

"No-carrier-added" (NCA) refers to a synthesis where no stable, non-radioactive iodine is intentionally added to the reaction mixture. This is crucial for achieving high specific activity, which is the ratio of radioactivity to the total mass of the compound. High specific activity is desirable for PET imaging to minimize the administered chemical dose to the patient. snmjournals.orgsnmjournals.org

The NCA synthesis of [¹²⁴I]FIAU is typically achieved by reacting the FAU precursor with carrier-free [¹²⁴I]NaI. nih.govsnmjournals.org An alternative NCA method involves the use of the stannylated precursor, FTBSnAU, which reacts with [¹²⁴I]NaI in the presence of an oxidizing agent like hydrogen peroxide. pnas.org

Reaction Conditions and Optimization

The reaction conditions for the synthesis of [¹²⁴I]FIAU are critical for maximizing the radiochemical yield and purity. A typical procedure involves dissolving the FAU precursor in an acidic medium, such as nitric acid, and heating it with carrier-free [¹²⁴I]NaI. snmjournals.org

ParameterConditionReference
Precursor 2′-fluoro-2′-desoxy-1β-d-arabinofuranosyluracil (FAU) snmjournals.org
Reagent Carrier-free [¹²⁴I]NaI snmjournals.org
Solvent 2 mol/L HNO₃ snmjournals.org
Temperature 115°C plos.orgnih.govsnmjournals.org
Reaction Time 45 minutes plos.orgnih.govsnmjournals.org

After the reaction is complete, the mixture is cooled and neutralized with a base, such as ammonium (B1175870) hydroxide. plos.orgnih.govsnmjournals.org Optimization of these parameters, including the amount of precursor, reaction time, and temperature, is essential to achieve consistent and high yields. One study reported an average chemical yield of 54.6% ± 6.8%. snmjournals.orgsnmjournals.org Another reported an average radiochemical yield of 45.6 ± 19.2%. plos.orgnih.gov

Purification and Quality Control of Radiolabeled this compound

Following the radiosynthesis, the crude reaction mixture contains the desired [¹²⁴I]FIAU along with unreacted [¹²⁴I]iodide, the FAU precursor, and potential byproducts. Therefore, a robust purification step is necessary to isolate the pure radiopharmaceutical. plos.orgnih.gov

High-performance liquid chromatography (HPLC) is the most common method for purifying [¹²⁴I]FIAU. plos.orgnih.gov A reversed-phase C18 column is typically used with an eluent such as 10% ethanol (B145695) in a sodium phosphate (B84403) buffer. plos.orgnih.gov The eluate is monitored for both UV absorbance (to detect chemical compounds) and radioactivity (to detect the radiolabeled product). plos.orgnih.gov The fraction containing the pure [¹²⁴I]FIAU is collected. plos.orgnih.gov

Radiochemical Purity Assessment

After purification, the radiochemical purity of the final [¹²⁴I]FIAU product must be assessed to ensure it meets the stringent requirements for clinical use. This is a critical quality control step.

The radiochemical purity is typically determined using analytical HPLC and/or radio-thin-layer chromatography (radio-TLC). pnas.orgsnmjournals.org In analytical HPLC, a small sample of the final product is injected into an HPLC system, and the chromatogram is analyzed to determine the percentage of radioactivity that corresponds to the [¹²⁴I]FIAU peak. snmjournals.org For radio-TLC, a sample is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed to determine the radiochemical purity. pnas.org

Studies have reported achieving high radiochemical purity for [¹²⁴I]FIAU, often exceeding 95% and in some cases reaching over 99%. snmjournals.orgplos.orgnih.govsnmjournals.org The chemical purity is also assessed to ensure that the levels of any non-radiolabeled impurities, including the precursor FAU, are below acceptable limits. plos.orgnih.gov

Quality Control ParameterTypical Specification/ResultReference
Radiochemical Purity >95% snmjournals.orgsnmjournals.org
Radiochemical Purity 99.2 ± 1.3% plos.orgnih.gov
Chemical Purity >98% snmjournals.orgsnmjournals.org
Specific Activity 31.1 Ci/µmol (theoretical) snmjournals.orgsnmjournals.org
Specific Radioactivity 8,596–13,979 Ci/mmol plos.orgnih.gov

Chemical Purity Assessment

The chemical and radiochemical purity of this compound ([¹²⁴I]FIAU) are critical quality attributes that ensure the safety and efficacy of the radiopharmaceutical for its intended application in positron emission tomography (PET) imaging. Assessment is typically performed using High-Performance Liquid Chromatography (HPLC), which separates the desired radiolabeled compound from precursors and impurities. snmjournals.orgresearchgate.net

Research studies report high levels of both chemical and radiochemical purity for [¹²⁴I]FIAU. One study indicated a radiochemical purity of over 95% and a chemical purity exceeding 98%. pmda.go.jpdrugbank.comfrontiersin.org Another detailed analysis, which validated the synthesis under Good Manufacturing Practice (GMP) protocols, found an average radiochemical purity of 99.2% ± 1.3%. snmjournals.org This same study quantified the chemical impurities, identifying the precursor 1-(2′-fluoro-2′-deoxy-1-β-D-arabinofuranosyl)-uracil (FAU) at an average concentration of 0.39 ± 0.35 µg/mL and the non-radioactive Fialuridine (FIAU) at 0.090 ± 0.004 µg/mL in the final preparation. snmjournals.org

The purification process is integral to achieving these high purity levels. Following radiosynthesis, [¹²⁴I]FIAU is commonly purified by HPLC, for instance, using a reverse-phase C18 column. snmjournals.org The identity of the final product is confirmed by comparing its HPLC retention time with that of a non-radioactive FIAU standard. snmjournals.org

Table 1: Reported Purity Levels for this compound

Purity Type Reported Value Method Source(s)
Radiochemical Purity >95% HPLC pmda.go.jp, drugbank.com, frontiersin.org
Chemical Purity >98% HPLC pmda.go.jp, drugbank.com, frontiersin.org
Radiochemical Purity 99.2 ± 1.3% (average) HPLC snmjournals.org
Chemical Impurity (FAU) 0.39 ± 0.35 µg/mL (average) HPLC snmjournals.org

Specific Activity Determination

Specific activity, a measure of the amount of radioactivity per unit mass of a compound, is a crucial parameter for radiopharmaceuticals like this compound. High specific activity is desirable as it allows for the administration of a minimal chemical dose while achieving a sufficient signal for imaging, thereby reducing the potential for pharmacological effects.

The synthesis of [¹²⁴I]FIAU is typically performed using no-carrier-added [¹²⁴I]NaI, which helps to maximize the specific activity. pmda.go.jpdrugbank.comfrontiersin.org Different studies have reported varying specific activities for [¹²⁴I]FIAU, which can be influenced by the synthesis method, the specific activity of the starting radioiodine, and the purification efficiency.

One study calculated a theoretical specific activity of 31.1 Ci/µmol. pmda.go.jpdrugbank.com Another investigation, conducted under GMP conditions, measured the specific radioactivity of their three validation batches and reported a range of 8,596 to 13,979 Ci/mmol, with an average of 11,219 ± 1,949 Ci/mmol. snmjournals.org

Table 2: Research Findings on the Specific Activity of this compound

Specific Activity Value Notes Source(s)
31.1 Ci/µmol Theoretical calculation pmda.go.jp, drugbank.com
8,596–13,979 Ci/mmol Measured range from three GMP batches snmjournals.org

Stability of this compound Radiopharmaceutical Formulations

The stability of a radiopharmaceutical formulation is essential to ensure it maintains its quality and purity from the time of preparation until it is administered. ias.ac.in For this compound, this involves ensuring the iodine-124 radionuclide remains attached to the fialuridine molecule and that the compound itself does not degrade.

Studies on the stability of radiolabeled fialuridine have demonstrated its excellent robustness both in vitro and in vivo. snmjournals.org An investigation into the stability of [¹³¹I]FIAU, a chemically analogous compound, in serum and whole blood found that 97.8% ± 0.1% of the labeled compound remained intact over a 24-hour period. snmjournals.org This indicates a high degree of stability and a low likelihood of deiodination (the loss of the radioiodine from the molecule). snmjournals.org

This high metabolic stability is a significant advantage, as it prevents confounding issues that could arise from the imaging of radiolabeled metabolites. snmjournals.org The final formulated product, often diluted in a sterile solution such as 0.9% sodium chloride for injection, is prepared to be suitable for intravenous administration. snmjournals.org The inherent stability of the FIAU molecule contributes to its suitability as a PET imaging agent. snmjournals.org

Molecular and Cellular Pharmacology of Fialuridine and Its Radiolabeled Derivatives Preclinical Focus

Cellular Uptake Mechanisms of Fialuridine (B1672660) Analogs

The entry of Fialuridine and its analogs into cells is a critical first step for their pharmacological action. As nucleoside analogs, these compounds are generally hydrophilic and thus require protein-mediated transport across the plasma membrane to gain access to the intracellular environment. azolifesciences.com The primary mediators of this process are specialized nucleoside transporter proteins.

Role of Nucleoside Transporters in Fialuridine Uptake

The cellular uptake of Fialuridine is facilitated by members of two major solute carrier families: the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). nih.govnih.gov hENTs, such as hENT1 and hENT2, are bidirectional transporters that move nucleosides down their concentration gradient, while hCNTs are sodium-dependent symporters that actively transport nucleosides into the cell. nih.govresearchgate.net

Research using sandwich-cultured human hepatocytes has demonstrated that Fialuridine is transported by both transporter families. In this model, the equilibrative transporter hENT1 was responsible for approximately 30% of Fialuridine uptake, while the concentrative transporters accounted for the majority, at 61%. nih.gov This indicates that both active and facilitative transport mechanisms are significantly involved in the hepatic uptake of Fialuridine. nih.gov

Notably, the subcellular localization of these transporters plays a crucial role. The hENT1 transporter is not only present on the plasma membrane but has also been identified on the mitochondrial membrane in human cells, a feature not observed in rodent cells. nih.govresearchgate.nettaylorandfrancis.comresearchgate.net This species-specific mitochondrial localization of hENT1 is believed to facilitate the entry of Fialuridine into the mitochondria, which has significant implications for its mechanism of action and toxicity profile. researchgate.netphysiology.org The differential expression and localization of these transporters are key determinants of the efficacy and potential toxicity of nucleoside analogs like Fialuridine. physiology.org

Transporter FamilySpecific TransporterContribution to Fialuridine Uptake (Human Hepatocytes)Transport Type
Equilibrative (hENT) hENT130%Facilitated Diffusion
Concentrative (hCNT) hCNT1/261%Secondary Active Transport (Na⁺ Symport)
Data derived from studies on sandwich-cultured human hepatocytes. nih.gov

Intracellular Phosphorylation Pathways of Fialuridine

Once inside the cell, Fialuridine must be phosphorylated to become pharmacologically active. azolifesciences.com This process, catalyzed by kinase enzymes, converts the nucleoside analog into its monophosphate, diphosphate, and ultimately triphosphate form. nih.gov The triphosphate metabolite is the active molecule that can interact with and be incorporated into DNA. The lipophilic nature of Fialuridine allows it to diffuse into a cell, but it is the addition of the negatively charged phosphate (B84403) group that traps the molecule intracellularly, a principle central to its use as an imaging probe. ncats.io

Preferential Phosphorylation by Viral Thymidine (B127349) Kinases (TK)

A key feature of Fialuridine's pharmacology is its differential phosphorylation by viral versus mammalian kinases. nih.gov It is a much better substrate for certain viral and bacterial thymidine kinases than for human thymidine kinase, leading to its selective accumulation in cells expressing these non-mammalian enzymes. nih.govmdpi.com

Fialuridine is an excellent substrate for the thymidine kinase produced by the Herpes Simplex Virus type 1 (HSV-TK). ncats.ionih.gov The viral enzyme efficiently catalyzes the first phosphorylation step, converting Fialuridine to Fialuridine-monophosphate. This preferential phosphorylation is the basis for using radiolabeled Fialuridine, such as ¹²⁴I-FIAU, as a positron emission tomography (PET) tracer for imaging cells that express the HSV-tk reporter gene. ncats.ionih.gov Once phosphorylated by HSV-TK, the charged tracer is trapped within the gene-expressing cells, allowing for non-invasive visualization. ncats.io Enzymatic assays have confirmed that Fialuridine is a superior substrate for viral TK compared to human TK1, exhibiting a significantly lower Michaelis constant (Km), which indicates a higher affinity for the viral enzyme. nih.gov

Similar to its interaction with HSV-TK, Fialuridine is also a substrate for endogenous bacterial thymidine kinases but is poorly phosphorylated by the corresponding human kinase. researchgate.netsnmjournals.org This selectivity allows radiolabeled Fialuridine to be used for the specific imaging of bacterial infections. mdpi.comresearchgate.net Studies have demonstrated that ¹²⁴I-FIAU can visualize infections caused by wild-type E. coli but not in infections with a mutant strain deficient in thymidine kinase, confirming the specificity of this mechanism. researchgate.netsnmjournals.org This approach has been explored for detecting various bacteria, including engineering Mycobacterium tuberculosis to express a bacterial TK to enable its detection with [¹²⁵I]-FIAU in animal models. nih.gov The principle relies on the fact that the bacterial TK gene is sufficiently similar to the viral TK of HSV1 to effectively phosphorylate Fialuridine, trapping the radiotracer within the bacteria for detection by PET imaging. ncats.io

Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-TK)

Host Cellular Kinases Involved in Fialuridine Phosphorylation

While Fialuridine is a poor substrate for human cytosolic thymidine kinase 1 (TK1), it can be phosphorylated by the mitochondrial isoform, thymidine kinase 2 (TK2). researchgate.netnih.gov TK2 is constitutively expressed throughout the cell cycle and is the primary kinase responsible for phosphorylating thymidine within the mitochondria. researchgate.netuah.es Studies have shown that isolated rat hepatic mitochondria are capable of phosphorylating Fialuridine to its monophosphate form. nih.gov The phosphorylation of Fialuridine by mitochondrial TK2 is a critical step in its mitochondrial toxicity. researchgate.net Mechanistic studies using primary human hepatocyte spheroids revealed that silencing the expression of TK2 provided substantial protection against Fialuridine-induced toxicity, underscoring the central role of this host kinase in the drug's mitochondrial effects. researchgate.net

KinaseCellular LocationSubstrate Affinity for FialuridineRole
HSV-1 TK Cytosol (of infected/transfected cells)HighActivation for antiviral effect and imaging reporter trapping ncats.ionih.gov
Bacterial TK Cytosol (of bacteria)HighActivation for antibacterial imaging reporter trapping researchgate.netsnmjournals.org
Human TK1 CytosolVery LowMinimal role in phosphorylation nih.gov
Human TK2 MitochondriaLow to ModerateMediates mitochondrial phosphorylation and associated toxicity researchgate.netuah.esnih.gov
Mitochondrial Thymidine Kinase (TK2)

Fialuridine, a nucleoside analog, undergoes phosphorylation to become pharmacologically active. physiology.org In the mitochondria of mitotically quiescent tissues such as the heart and liver, this critical first phosphorylation step is catalyzed by mitochondrial thymidine kinase 2 (TK2). physiology.org TK2 is a key enzyme in the mitochondrial pyrimidine (B1678525) salvage pathway, responsible for phosphorylating deoxythymidine, deoxyuridine, and deoxycytidine. physiology.orgresearchgate.net TK2 exhibits a broad substrate range and is capable of phosphorylating fialuridine and other nucleoside analogs like zidovudine (B1683550) (AZT). physiology.orgkuleuven.be The phosphorylation of fialuridine by TK2 is a crucial initiating step, as the resulting monophosphate is further phosphorylated to the triphosphate form, the active moiety that interacts with DNA polymerases. physiology.orgnih.gov Studies have shown that enzymes within a mitochondrial lysate can phosphorylate fialuridine to its monophosphate form. nih.gov The efficiency of this phosphorylation by TK2 appears to be a significant factor in the subsequent mitochondrial toxicity observed with certain nucleoside analogs. uah.esoadoi.org

Substrate Specificity for DNA Polymerases

Interaction with Viral DNA Polymerases

Fialuridine was initially developed as a potent antiviral agent, particularly against hepatitis B virus (HBV). asm.orgnih.gov Its therapeutic mechanism is based on the ability of its triphosphate form to interact with and inhibit viral DNA polymerases. genome.jp This interaction is a key component of its antiviral efficacy.

Interaction with Host Mitochondrial DNA Polymerase Gamma (pol γ)

While effective against viral polymerases, the triphosphate derivative of fialuridine also interacts significantly with the host's mitochondrial DNA polymerase gamma (pol γ). frontiersin.orgnih.govpnas.org Pol γ is the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). frontiersin.orgnih.gov This off-target interaction is a central mechanism behind the mitochondrial toxicity associated with fialuridine. frontiersin.orgasm.org The active triphosphate form of fialuridine acts as a substrate for pol γ, leading to its incorporation into mtDNA and subsequent disruption of the replication process. frontiersin.orgnih.govpnas.orgasm.org

Inhibition Kinetics of DNA Pol Gamma by Fialuridine Triphosphate

Fialuridine triphosphate (FIAUTP) and the triphosphate forms of its metabolites, FMAUTP and FAUTP, are competitive inhibitors of DNA polymerase gamma with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.govpnas.org This means they directly compete with dTTP for the active site of the enzyme.

Kinetic studies have determined the inhibition constants (Ki) for these analogs, quantifying their inhibitory potency. nih.govpnas.org

CompoundInhibition Constant (Ki) vs. dTTP
FIAUTP 0.015 µM
FMAUTP 0.03 µM
FAUTP 1.0 µM
Data sourced from Lewis et al. (1996).

These low Ki values, particularly for FIAUTP and FMAUTP, indicate a high affinity for pol γ, making them potent inhibitors of the enzyme's function. nih.govpnas.org The Km value for the natural substrate, dTTP, was reported to be 0.75 µM in the same study. pnas.org

Incorporation into Mitochondrial DNA (mtDNA) by DNA Pol Gamma

DNA polymerase gamma can efficiently incorporate fialuridine monophosphate into a growing DNA strand when it encounters a single complementary adenosine (B11128) base in the template strand. nih.govpnas.org This single incorporation event does not immediately halt DNA chain elongation. nih.govpnas.org However, the critical issue arises when the template strand contains multiple, consecutive adenosine residues (adenosine tracts). nih.govpnas.org The incorporation of multiple, adjacent fialuridine analogs at these sites dramatically impairs further chain elongation by pol γ. nih.govpnas.org This stalling of replication is a key factor in the compound's toxicity. nih.govpnas.org The incorporation of fialuridine into mtDNA has been proposed as a primary source of the mitochondrial dysfunction observed during fialuridine therapy. asm.org

Effects on mtDNA Abundance and Replication

The inhibition of pol γ and the subsequent chain termination during mtDNA replication lead to a quantifiable decrease in the amount of mitochondrial DNA. nih.govpnas.org

In one study using cultured HepG2 hepatoblastoma cells, a 14-day exposure to fialuridine or its metabolite FMAU resulted in a significant reduction in mtDNA levels. nih.gov

CompoundConcentrationDuration% Decrease in mtDNA
Fialuridine (FIAU) 20 µM14 days30%
FMAU 20 µM14 days30%
FAU 100 µM14 days<10%
Data sourced from Lewis et al. (1996).

Another study, however, reported conflicting results, finding that treatment of CEM or HepG2 cells with fialuridine for up to 15 days did not cause a dose-dependent decrease in mtDNA, even at concentrations up to 200 µM. asm.orgnih.gov In contrast, the same study showed that dideoxycytidine (ddC) did cause significant mtDNA depletion. asm.orgnih.gov

Despite these conflicting in vitro findings on mtDNA depletion, other research has shown that fialuridine seriously decreased the abundance of mtDNA in cultured hepatoblasts. natap.org Furthermore, studies in fialuridine-treated woodchucks showed significant declines in mtDNA in various tissues, including a 74% decrease in the liver and a 55% decrease in the heart. natap.org The disruption of mtDNA replication by fialuridine and its metabolites is considered a central element of the toxic process, leading to mitochondrial structural defects. nih.govpnas.orgnih.gov

Preclinical Cellular Metabolism of Fialuridine and its Metabolites

Fialuridine (FIAU) is a nucleoside analog that undergoes extensive intracellular metabolism to exert its effects. The metabolic pathway involves several key steps, including de-iodination and phosphorylation, which are critical for both its diagnostic and therapeutic actions, as well as its toxicity. The parent drug, fiacitibine (FIAC), is metabolized to FIAU. nih.gov Preclinical studies in various cell and animal models have been instrumental in elucidating these metabolic pathways.

A significant metabolic pathway for Fialuridine is de-iodination, which results in the formation of 1-(2’-deoxy-2’-fluoro-β-D-arabinofuranosyl)uracil (FAU). snmjournals.org When a radiolabeled version such as ¹⁸F-FIAU is used, the de-iodination process yields ¹⁸F-FAU. snmjournals.orgnih.gov The rate of this metabolic conversion has been shown to vary considerably across different species. nih.gov

In preclinical studies using mice, ¹⁸F-FIAU is metabolized relatively quickly. snmjournals.org High-performance liquid chromatography (HPLC) analysis of blood samples from mice injected with ¹⁸F-FIAU revealed that after 60 minutes, a substantial portion of the radioactivity was associated with its primary metabolite, ¹⁸F-FAU. nih.gov In one study, approximately 63% of the activity in the blood was identified as ¹⁸F-FAU at this time point. nih.govnih.gov In contrast, the rate of de-iodination is slower in other species like dogs, where about 22% of ¹⁸F-FIAU is metabolized to ¹⁸F-FAU in whole blood at 60 minutes post-injection. nih.gov Research has shown that FAU has a low affinity for mammalian thymidine kinase (TK). snmjournals.org

SpeciesTime Post-InjectionMetabolite (% of Blood Activity)Parent Compound (% of Blood Activity)Source
Mouse60 min~63% (as ¹⁸F-FAU)~37% (as ¹⁸F-FIAU) nih.govnih.gov
Dog60 min~22% (as ¹⁸F-FAU)>78% (as ¹⁸F-FIAU) snmjournals.orgnih.gov
Table 1: Interspecies variation in the de-iodination of ¹⁸F-FIAU to ¹⁸F-FAU in blood.

For Fialuridine to become pharmacologically active, it must be phosphorylated intracellularly to its triphosphate form, Fialuridine triphosphate (FIAUTP). oup.com This conversion is a critical activation step. The process is initiated by thymidine kinases, with mitochondrial thymidine kinase 2 (TK2) playing a significant role. oup.comresearchgate.net Interference with this phosphorylation step, for instance by silencing TK2, has been shown to provide substantial protection against Fialuridine-induced toxicity in preclinical models. oup.comresearchgate.net

The resulting triphosphate metabolites, including FIAUTP and the triphosphates of its metabolites like FAU (FAUTP) and FMAU (FMAUTP), are potent inhibitors of DNA polymerase gamma (pol-γ), the enzyme responsible for mitochondrial DNA (mtDNA) replication. nih.gov These triphosphates act as competitive inhibitors with respect to the natural substrate, deoxythymidine triphosphate (dTMP). nih.gov Biochemical analyses have determined the inhibition constants (Ki) for these metabolites, demonstrating their high affinity for DNA pol-γ. nih.gov The incorporation of these analog triphosphates into DNA, particularly at sites of multiple adjacent adenosines, severely impairs DNA chain elongation by the polymerase. nih.gov

Metabolite TriphosphateInhibition Constant (Ki) vs. dTMPTarget EnzymeSource
FIAUTP0.015 µMDNA Polymerase-gamma nih.gov
FMAUTP0.03 µMDNA Polymerase-gamma nih.gov
FAUTP1.0 µMDNA Polymerase-gamma nih.gov
Table 2: Competitive inhibition of DNA polymerase-gamma by triphosphate metabolites of Fialuridine.

The intracellular transport and retention of Fialuridine are key determinants of its metabolic fate and subsequent biological activity. A critical aspect of its pharmacology is its accumulation within specific subcellular compartments, most notably the mitochondria. nih.gov This mitochondrial targeting is associated with the compound's observed toxicity. nih.govuniversiteitleiden.nl

Studies have identified the human equilibrative nucleoside transporter 1 (hENT1) as being implicated in the transport of Fialuridine into mitochondria. oup.comresearchgate.netnih.gov Once inside the mitochondria, Fialuridine is phosphorylated by TK2 and the resulting FIAUTP is incorporated into mitochondrial DNA (mtDNA). nih.govnih.gov This incorporation leads to the inhibition of mtDNA replication and a subsequent decrease in mtDNA abundance. nih.govuniversiteitleiden.nl In cultured HepG2 hepatoblastoma cells exposed to 20 µM FIAU for 14 days, a 30% reduction in mtDNA content was observed. nih.govresearchgate.net This disruption of mtDNA maintenance leads to mitochondrial structural defects and dysfunction. nih.govresearchgate.net The long-term retention of these metabolites and their effects on mitochondrial function are central to the delayed toxicity seen in some preclinical models. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Fialuridine I 124 in Animal Models

Biodistribution Studies in Preclinical Animal Models (e.g., cats, rodents)

Biodistribution studies of [124I]FIAU have been conducted in various animal models, including cats and rodents, to understand its distribution throughout the body.

In cats, kinetic analysis using PET imaging revealed a dynamic distribution pattern following intravenous injection. snmjournals.org An early peak of radioactivity (1–2 minutes post-injection) was observed in the heart and kidneys. snmjournals.orgnih.gov This was followed by a second peak (10–20 minutes post-injection) in the liver and spleen. snmjournals.orgnih.gov Over time, the tracer cleared from these organs. snmjournals.org Notably, the brain showed very low uptake of [124I]FIAU, indicating limited penetration of the blood-brain barrier (BBB). snmjournals.orgnih.gov

Studies in rats also provided detailed biodistribution data. Thirty-six hours after injection, the lowest concentrations of radioactivity were found in the brain and muscle, with progressively higher levels in the gonads, heart, stomach, bladder, liver, kidney, intestines, and spleen. snmjournals.orgsnmjournals.org The highest levels of retained radioactivity were observed in the bone marrow and thyroid. snmjournals.orgsnmjournals.org

In mouse models with xenograft tumors, [124I]FIAU showed highly specific accumulation in tumors engineered to express the target enzyme, while wild-type tumors and other tissues displayed only low background levels of radioactivity. researchgate.net

Table 1: Biodistribution of [124I]FIAU in Cats (22 hours post-injection) Data sourced from in vivo PET imaging studies. snmjournals.orgsnmjournals.org

Organ Radioactivity (%ID/g)
Bladder 0.131
Stomach and Spleen 0.057
Liver 0.037
Intestine, Heart, Kidney 0.0231–0.0257
Muscle 0.0201
Lung 0.0123
Brain 0.0069

Table 2: Retained Radioactivity of [124I]FIAU in Rats (36 hours post-injection) Data sourced from tissue sampling. snmjournals.orgsnmjournals.org

Organ/Tissue Radioactivity (%ID/g)
Thyroid 1.1133
Bone Marrow 0.0211
Small Intestine 0.0192
Spleen 0.0181
Large Intestine 0.0179
Kidney 0.0151
Liver 0.0121
Bladder 0.0118
Stomach 0.0111
Heart 0.0035
Gonads 0.0023
Muscle 0.0019

Excretion Pathways and Clearance Kinetics in Preclinical Species

The clearance of [124I]FIAU from the body occurs primarily through the renal system. snmjournals.org Kinetic studies in cats demonstrated an exponential washout from various organs over several hours, followed by a late peak of radioactivity in the bladder more than 15 hours after injection, which is indicative of renal excretion. snmjournals.orgsnmjournals.org

In dogs, studies with a similar compound, 18F-labeled FIAU, showed that the tracer is resistant to metabolism, with a significant percentage of the unmetabolized form found in blood and urine samples 60 minutes after injection. snmjournals.org This study also pointed to hepatobiliary excretion, as a high concentration of radioactivity was found in the bile. snmjournals.org The elimination of [124I]FIAU in pigs transduced with HSV1-tk in the myocardium also showed an early specific uptake followed by washout, a pattern different from that observed in tumor models, suggesting tissue-specific differences in nucleoside metabolism and clearance. ahajournals.org

Organ-Specific Accumulation and Retention of Fialuridine (B1672660) I-124 in Animal Studies

Organ-specific accumulation of [124I]FIAU is highly dependent on the presence of the target enzyme, HSV-TK. In animal models with tumors expressing HSV1-tk, there is significant and specific accumulation of the tracer in the tumor tissue. researchgate.net For instance, in mice with U87-ΔhTK2-GFP tumors, the accumulation of [124I]FIAU was approximately six times higher than in wild-type U87 tumors. researchgate.net

In the absence of the target enzyme, the accumulation is generally low and nonspecific. In cats, PET scans identified organs with fast uptake and clearance (heart, kidney), intermediate uptake (liver, stomach, spleen), and very little uptake (brain, muscle). snmjournals.orgsnmjournals.org The retention in most normal tissues is not prolonged. However, studies in rats showed the highest retained radioactivity in the bone marrow and thyroid at 36 hours post-injection. snmjournals.orgsnmjournals.org

In a pig model of myocardial gene transfer, areas of the heart expressing HSV1-tk showed significantly higher retention of [124I]FIAU within the first 30 minutes. ahajournals.org However, unlike in tumor models where retention is stable, the radioactivity washed out at later time points. ahajournals.org This suggests that tissue-specific metabolic factors influence the retention of the tracer. ahajournals.org

Preclinical Pharmacokinetic Modeling for Fialuridine I-124

Pharmacokinetic models are used to quantitatively describe the uptake, distribution, and clearance of [124I]FIAU. In studies with pigs expressing HSV1-tk in the myocardium, a simplified compartmental model was applied to analyze the tracer's kinetics. This analysis revealed that in the target tissue, the rate of tracer wash-in (K1) was significantly higher than the wash-out (k2), leading to a higher volume of distribution compared to control tissue.

In isolated perfused rat hearts, the clearance kinetics of [124I]FIAU were best described by a monoexponential function. snmjournals.org Kinetic analysis of [124I]FIAU in cats has also been performed, enabling a detailed assessment of the time course of tracer distribution within different organs. snmjournals.org These models are crucial for interpreting PET imaging data and quantifying the level of reporter gene expression.

Relationship between this compound Uptake and Target Enzyme Expression in Animal Models

The fundamental principle behind using [124I]FIAU as an imaging agent is that its accumulation directly reflects the activity of the HSV-TK enzyme. nih.gov The enzyme phosphorylates [124I]FIAU, trapping it inside the cell. nih.govaacrjournals.org This "trapped" radioactivity can then be detected by PET.

A strong quantitative relationship has been established between the amount of [124I]FIAU accumulation and the levels of HSV-TK gene expression in animal models. Studies have demonstrated a highly significant correlation between the uptake of [124I]FIAU (measured as % dose/g) and the levels of HSV1-tk messenger RNA (mRNA). nih.gov Similarly, a strong correlation exists between [124I]FIAU accumulation and the enzymatic activity of HSV1-TK. snmjournals.org This direct relationship allows PET imaging with [124I]FIAU to serve as a noninvasive method for quantifying the magnitude and location of transgene expression in vivo. doi.orgnih.gov

Applications of Fialuridine I 124 in Preclinical Imaging Research

Imaging Viral Replication and Gene Expression in Animal Models

Fialuridine (B1672660) I-124 is a key radiotracer for monitoring viral replication and the expression of virally-derived genes within small animal models. This capability is crucial for understanding the dynamics of viral infections and for evaluating the efficacy of antiviral therapies and gene-based treatments.

Detection of Herpes Simplex Virus Thymidine (B127349) Kinase (HSV-TK) Reporter Gene Expression in Animal Models

The most established application of Fialuridine I-124 is in the imaging of herpes simplex virus thymidine kinase (HSV-TK) reporter gene expression. nih.govnih.govncats.iosnmjournals.orgplos.orgsnmjournals.orgnih.gov In this system, the gene for HSV-TK is introduced into cells, often as part of a gene therapy vector or to track specific cell populations. thno.org Fialuridine is a preferential substrate for HSV-TK compared to mammalian thymidine kinases. nih.gov When this compound is administered, it readily enters cells. In cells expressing HSV-TK, the enzyme phosphorylates this compound. ncats.io This phosphorylation traps the radiotracer within the cell, as the phosphorylated form cannot easily cross the cell membrane. ncats.io The resulting accumulation of radioactivity can be detected and quantified by PET imaging, providing a direct measure of HSV-TK gene expression. snmjournals.orgnih.gov

Preclinical studies in mice and rats bearing tumors engineered to express HSV-TK have consistently demonstrated the effectiveness of this imaging approach. nih.govsnmjournals.org For instance, PET imaging with this compound has been used to clearly visualize and delineate tumors expressing the HSV-TK gene. nih.gov Studies have shown a direct correlation between the level of this compound accumulation and the level of HSV-TK mRNA and the sensitivity of the cells to the antiviral drug ganciclovir (B1264). nih.gov This demonstrates that the imaging signal accurately reflects the functional expression of the reporter gene.

In a comparative study, the radioiodinated uracil (B121893) nucleoside FIAU showed significantly higher specific accumulation in HSV1-tk expressing tumors compared to the acycloguanosine derivative [18F]FHPG, both in vitro and in vivo. nih.gov The ratio of specific tracer accumulation between [125I]FIAU and [18F]FHPG increased from 21 at 30 minutes post-injection to 119 at 4 hours post-injection in tumor-bearing mice, highlighting the superior performance of FIAU for this application. nih.gov

In Vitro Tracer Accumulation in HSV1-tk Expressing Cells
TracerCell LineFold Increase in Uptake (Compared to Control)Incubation Time (min)
[125I]FIAUT1115 human glioblastoma~28-fold120
[18F]FHPGT1115 human glioblastoma~6-fold120
[3H]acyclovirT1115 human glioblastoma~2-fold120

Monitoring Other Viral Infections (e.g., HBV) in Preclinical Models (via TK expression)

While extensively used for HSV-TK, the principle of using this compound extends to imaging other viral infections where a viral thymidine kinase is expressed. Fialuridine was initially investigated as an antiviral agent against Hepatitis B Virus (HBV). nih.gov The underlying mechanism for its antiviral activity against HBV also involves its phosphorylation by a viral kinase. This suggests the potential for this compound to be used in preclinical models to monitor HBV replication, although this application is less documented than its use with HSV-TK. The ability of Fialuridine to be phosphorylated by various viral thymidine kinases opens avenues for its use in tracking a broader range of viral infections in preclinical research. nih.gov

Assessment of Gene Therapy Efficacy using Reporter Gene Systems in Preclinical Models

A critical aspect of developing gene therapies is the ability to non-invasively monitor the location, magnitude, and duration of transgene expression. snmjournals.org this compound, in conjunction with the HSV-TK reporter gene, provides a powerful system for this purpose. nih.govnih.govncats.ioplos.orgsnmjournals.orgnih.gov By incorporating the HSV-TK gene into a therapeutic vector, researchers can use PET imaging with this compound to track the delivery and expression of the therapeutic gene in living animals over time. snmjournals.orgnih.gov

This approach has been successfully applied in various preclinical models of gene therapy. For example, it has been used to monitor gene transfer mediated by retroviral, adenoviral, and herpes viral vectors in subcutaneous tumor models in rats and mice. snmjournals.org The ability to repeatedly and quantitatively image transgene expression allows for the assessment of the efficiency of different gene delivery systems and therapeutic strategies. nih.gov It can help answer key questions such as whether the therapeutic gene is reaching the target tissue, the level of gene expression achieved, and how long the expression persists. This information is invaluable for optimizing gene therapy protocols before they are considered for clinical applications.

Preclinical Studies on Prodrug Activation Monitoring

The HSV-TK/ganciclovir system is a well-known "suicide gene" therapy approach. In this strategy, tumor cells are engineered to express HSV-TK. The subsequent administration of the prodrug ganciclovir leads to its phosphorylation by HSV-TK, converting it into a toxic compound that kills the tumor cells. eur.nl this compound imaging can be used to non-invasively verify the expression of the HSV-TK enzyme before the administration of the prodrug. This allows for the prediction of which tumors are likely to respond to the ganciclovir treatment. By imaging the location and level of HSV-TK expression, researchers can confirm that the "suicide gene" is active in the target tumor, providing a rationale for initiating prodrug therapy.

Quantitative Preclinical Imaging with this compound Positron Emission Tomography (PET)

A major advantage of PET imaging is its quantitative nature. With this compound, it is possible to not only visualize but also to quantify the level of reporter gene expression in preclinical models. nih.govnih.govsnmjournals.orgplos.orgsnmjournals.orgnih.gov This is achieved by measuring the concentration of radioactivity in a region of interest and applying kinetic modeling.

Quantitative analysis allows for a more rigorous assessment of biological processes. For example, in gene therapy studies, researchers can quantify the change in transgene expression over time or compare the expression levels achieved with different vector doses. nih.gov In cat models, kinetic analysis of [¹²⁴I]FIAU showed an early peak in the heart and kidneys, followed by a peak in the liver and spleen, with eventual renal excretion. snmjournals.orgsnmjournals.org In a patient with a glioblastoma, [¹²⁴I]FIAU uptake was low in normal brain tissue but relatively high in the tumor. snmjournals.org

Biodistribution of [¹²⁴I]FIAU in Cats (% Injected Dose per gram)
OrganPeak Time (post-injection)Peak Concentration (%ID/g)
Heart1-2 min0.216
Kidney1-2 min0.155
Liver10-20 min0.162
Stomach/Spleen10-20 min0.158

MicroPET Imaging Techniques in Small Animals

The development of high-resolution PET scanners specifically designed for small animals, known as microPET scanners, has been instrumental in advancing preclinical research with this compound. snmjournals.orgsnmjournals.orgnih.gov These scanners offer significantly better spatial resolution than clinical PET scanners, allowing for detailed imaging of organs and tissues in mice and rats. nih.govmilabs.com

Image Acquisition and Reconstruction Methodologies for [124I]FIAU PET

The acquisition and reconstruction of positron emission tomography (PET) images using this compound ([124I]FIAU) in preclinical research involves specific methodologies to ensure accurate detection and quantification of the radiotracer. Small-animal PET/CT scanners, such as the NanoScan PET/CT and microPET-R4, are commonly employed for these studies. biomedres.usnih.gov The long half-life of Iodine-124 (124I), approximately 4.2 days, makes it suitable for imaging biological processes that occur over several days. biomedres.usbiomedres.us

Image acquisition protocols are adapted to the specific research question. Dynamic imaging can be performed to capture the early pharmacokinetic profile of the tracer. nih.gov For instance, dynamic scans may be acquired for up to 130 minutes post-injection, with frame durations ranging from 10 to 20 minutes. snmjournals.orgsnmjournals.org For later time points, such as 24 hours post-injection, static 20-minute acquisitions may be sufficient. snmjournals.orgsnmjournals.org In some studies, whole-body PET/CT images are acquired at multiple time points, for example at 2 and 24 hours after administration of the radiotracer. nih.govplos.org The emission data is often collected in either two-dimensional (2D) or three-dimensional (3D) mode and is corrected for randoms, dead time, attenuation, and scatter. snmjournals.org

For image reconstruction, various algorithms are utilized. The Ordered Subsets Expectation Maximum (OSEM) algorithm is frequently mentioned, often in combination with Fourier rebinning. snmjournals.org Parameters for OSEM reconstruction, such as the number of subsets and iterations, are specified to optimize image quality. snmjournals.org Another common reconstruction method is the Filtered Back Projection (FBP) algorithm. biomedres.us The choice of reconstruction algorithm can impact the quantitative accuracy and spatial resolution of the final images. The physical characteristics of 124I, such as its long positron range, can result in lower spatial resolution compared to other PET radionuclides like Fluorine-18 (18F). biomedres.usbiomedres.us

Image Analysis and Quantification Techniques (e.g., %ID/g, SUVs) in Animal Studies

Following image acquisition and reconstruction, quantitative analysis is performed to determine the biodistribution and uptake of [124I]FIAU in various tissues. This is commonly achieved by drawing volumes of interest (VOIs) or regions of interest (ROIs) on the coregistered PET and CT images. nih.govsnmjournals.org The CT images provide the anatomical reference for the precise placement of these regions.

Two primary metrics are used for quantification in animal studies: the percentage of injected dose per gram of tissue (%ID/g) and the Standardized Uptake Value (SUV). snmjournals.orgsnmjournals.org The %ID/g represents the fraction of the total injected radioactivity that has accumulated in a gram of tissue, providing a measure of tracer concentration. nih.govaacrjournals.orgnih.gov This value is calculated by correcting the measured radioactivity concentration for the injected dose and the weight of the tissue. snmjournals.org

The SUV is another widely used semi-quantitative metric that normalizes the radioactivity concentration in a region to the injected dose and the body weight of the animal. snmjournals.orgsnmjournals.org This normalization allows for comparison of tracer uptake across different animals and studies. Both mean and maximum SUV values are often reported. patsnap.com For example, in a study using a dog model, mean SUVs were recorded for various normal and abnormal tissues to assess the distribution of I-124. patsnap.com Kinetic analysis of [124I]FIAU in cats has shown peak uptake in the heart and kidneys at 1-2 minutes post-injection, with an SUV of 4.0, followed by a peak in the liver and spleen at 10-20 minutes with an SUV of 3.2. snmjournals.org

Table 1: Biodistribution of [124I]FIAU-labeled cells in mice at 2 and 24 hours post-injection. This table is interactive. You can sort and filter the data.

Tissue %ID/g (2 hours) %ID/g (24 hours)
Lungs 39.51 ± 10.93 0.09 ± 0.02
Liver 7.71 ± 1.72 0.04 ± 0.01

This compound for Preclinical Bacterial Infection Imaging

[124I]FIAU has been investigated as a promising agent for the specific imaging of bacterial infections in preclinical models. plos.orgnih.gov The underlying principle is that Fialuridine (FIAU), a nucleoside analog, is a substrate for bacterial thymidine kinase (TK) but not for the human equivalent. snmjournals.orgmdpi.com This selective phosphorylation leads to the trapping of radiolabeled FIAU within bacterial cells, allowing for their visualization with PET. nih.govnih.gov

Preclinical studies in animal models have demonstrated the potential of [124I]FIAU to detect and localize bacterial infections. plos.orge-century.us For instance, in mouse models, focal infections caused by various bacterial genera have been successfully imaged using radioiodinated FIAU. e-century.us The signal intensity from [125I]FIAU (a SPECT imaging counterpart to the PET isotope) has been shown to be proportional to the bacterial load, suggesting its utility in monitoring the effectiveness of antimicrobial therapies. nih.gove-century.us Furthermore, [125I]FIAU has been shown to be specific for bacterial infection rather than sterile inflammation, a critical advantage over less specific imaging agents. e-century.us In a study involving pulmonary inflammation induced by lipopolysaccharide (LPS), there was no significant uptake of the tracer, confirming its specificity for microbial TK activity. e-century.us

Despite promising preclinical results in animal models, the translation to human studies has faced challenges, with some studies reporting a lack of specificity and high background uptake in muscle tissue. snmjournals.orgjacc.orgresearchgate.net

Novel Applications in Preclinical Oncology Research (e.g., hypoxia-induced gene expression)

Beyond infection imaging, [124I]FIAU has found novel applications in preclinical oncology research, particularly for imaging hypoxia-induced gene expression. aacrjournals.orgdntb.gov.ua Tumor hypoxia is a critical factor in cancer progression and treatment resistance. nih.govresearchgate.net Researchers have developed reporter gene systems to non-invasively monitor hypoxia in vivo.

In these systems, a reporter gene, such as the herpes simplex virus type 1 thymidine kinase (HSV1-tk), is placed under the control of a hypoxia-inducible promoter containing hypoxia response elements (HREs). aacrjournals.orgnih.govresearchgate.netnih.gov When tumor cells become hypoxic, the HREs drive the expression of the HSV1-tk gene. nih.gov The subsequent administration of [124I]FIAU, a substrate for the HSV1-tk enzyme, leads to its trapping within the hypoxic cells, allowing for their visualization by PET. aacrjournals.orgnih.gov

Preclinical studies using human xenograft models have successfully demonstrated this application. aacrjournals.orgnih.govresearchgate.net In tumor-bearing animals, sequential microPET imaging with [124I]FIAU and the hypoxia marker [18F]FMISO yielded similar images of tumor hypoxia. aacrjournals.orgnih.govresearchgate.net Autoradiography and immunohistochemistry have further confirmed that the intratumoral distribution of [124I]FIAU co-localizes with other hypoxia markers like pimonidazole (B1677889) and endogenous markers such as CA9. aacrjournals.orgnih.govresearchgate.netnih.gov A positive correlation has been observed between [124I]FIAU uptake and hypoxia tracers, while a negative correlation was found with perfusion markers, indicating that the reporter gene expression increases in poorly perfused, hypoxic regions. nih.gov This approach provides a valuable tool for studying the dynamics of tumor hypoxia and for evaluating the efficacy of hypoxia-targeted therapies. aacrjournals.orgdntb.gov.ua

Table 2: Correlation of [124I]FIAU with Hypoxia and Perfusion Markers in Tumors This table is interactive. You can sort and filter the data.

Marker Correlation with [124I]FIAU r-value
[18F]FMISO Positive 0.56
Pimonidazole Positive 0.54
Hoechst 33342 (Perfusion) Negative -0.72

Comparative Preclinical Studies with Other Nucleoside Analogs and Imaging Agents

Comparison of Substrate Specificity and Phosphorylation Efficiency with Other FIAU Derivatives (e.g., [18F]FIAU, FHBG, FHPG) in Preclinical Settings

The utility of a PET tracer for reporter gene imaging is critically dependent on its specificity for the target enzyme and the efficiency with which it is phosphorylated and trapped within the target cells. The HSV1-tk enzyme exhibits a broader substrate specificity compared to its mammalian counterparts, allowing it to phosphorylate various nucleoside analogs. gla.ac.uk

Preclinical studies have compared [¹²⁴I]FIAU with other probes, such as 9-(4-[¹⁸F]fluoro-3-hydroxymethylbutyl)guanine ([¹⁸F]FHBG) and [¹⁸F]9-[(3-fluoro-1-hydroxy-2-propoxy) methyl] guanine (B1146940) ([¹⁸F]FHPG), to assess their potential for imaging HSV1-tk expression. researchgate.net In vitro studies directly comparing radioiodinated FIAU with [¹⁸F]FHPG demonstrated that FIAU has a significantly higher specific accumulation in HSV1-tk expressing cells. researchgate.net For instance, in T1115 human glioblastoma cells expressing HSV1-tk, [¹²⁵I]FIAU accumulation increased approximately 28-fold after 120 minutes, whereas [¹⁸F]FHPG uptake increased only about sixfold. researchgate.net This suggests that [¹²⁴I]FIAU is a more sensitive substrate for the HSV1-tk enzyme compared to acycloguanosine derivatives like FHPG. researchgate.net

The net accumulation rate for FIAU in RG2TK+ cells was calculated to be 0.317 mL/min/g, which was substantially higher than that for FHBG (0.022 mL/min/g) and FHPG (0.0077 mL/min/g). researchgate.net These findings indicate that FIAU is more efficiently phosphorylated and trapped. researchgate.net Other research has also highlighted that while FIAU is more sensitive for wild-type HSV1-tk, [¹⁸F]FHBG is more sensitive for the HSV1-sr39tk mutant reporter gene. researchgate.net Another compound, 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil (FEAU), has been shown to have the highest uptake ratio between tk-positive and wild-type cells when compared with FHBG, FIAU, and others, suggesting it may be a highly sensitive and specific agent for imaging HSV1-tk expression. researchgate.net

TracerTarget EnzymeRelative In Vitro Uptake Increase (120 min, T1115 cells)Net Accumulation Rate (RG2TK+ cells, mL/min/g)Reference
[¹²⁵I]FIAUHSV1-tk~28-fold0.317 researchgate.net
[¹⁸F]FHPGHSV1-tk~6-fold0.0077 researchgate.net
[¹⁸F]FHBGHSV1-tk / HSV1-sr39tkNot directly compared in this study0.022 researchgate.netresearchgate.net

Differential Uptake and Retention of Fialuridine (B1672660) I-124 versus Other Probes in Preclinical Models

Differential uptake and retention are key determinants of image quality and sensitivity in PET studies. In vivo preclinical studies have corroborated the in vitro findings, showing superior uptake of FIAU in HSV1-tk expressing tumors compared to other tracers. A paired in vivo uptake study in mice with RG2TK+ xenografts showed significantly higher accumulation of FIAU compared to FHBG (1.22 vs. 0.074 %dose/g). researchgate.net This marked difference highlights FIAU's superior performance in this specific preclinical model. researchgate.net

The biodistribution of [¹²⁴I]FIAU has been characterized in various preclinical models. In cats, kinetic analysis showed initial high uptake in the heart and kidneys, followed by accumulation in the liver and spleen, with eventual clearance through the bladder. snmjournals.orgsnmjournals.org Notably, [¹²⁴I]FIAU does not significantly penetrate the intact blood-brain barrier (BBB), resulting in very low uptake in healthy brain tissue (<0.02 %ID/g). snmjournals.orgsnmjournals.orgnih.gov However, in a patient with a recurrent glioblastoma where the BBB was compromised, [¹²⁴I]FIAU-derived radioactivity was relatively high (0.001 %ID/g) and cleared slowly over a 68-hour period. snmjournals.orgnih.gov

The long 4.2-day half-life of the Iodine-124 isotope allows for delayed imaging, which can be advantageous for allowing nonspecific background signals to clear, potentially improving the signal-to-noise ratio. nih.govacs.org For example, monitoring of infused T-cells pre-labeled with [¹²⁴I]FIAU showed that the signal was maintained for up to 8 days post-infusion in a preclinical model. nih.gov

TracerPreclinical ModelTumor Uptake (%dose/g)Key Biodistribution FindingsReference
[¹²⁴I]FIAUMice with RG2TK+ xenografts1.22Superior uptake compared to FHBG in the same model. researchgate.net
[¹⁸F]FHBGMice with RG2TK+ xenografts0.074Significantly lower uptake than FIAU. researchgate.net
[¹²⁴I]FIAUCatN/A (biodistribution study)Low uptake in brain with intact BBB (<0.02 %ID/g). Clears through kidneys/bladder. snmjournals.orgsnmjournals.org
[¹²⁴I]FIAUHuman Glioblastoma Patient0.001 (in tumor)Slow clearance from tumor with disrupted BBB over 68 hours. snmjournals.org

Advantages and Limitations of Fialuridine I-124 in Preclinical Reporter Gene Imaging Compared to Other Tracers

The choice of a tracer for preclinical imaging involves weighing its advantages and limitations against the specific goals of the study.

Advantages:

High Sensitivity and Selectivity: [¹²⁴I]FIAU demonstrates high sensitivity and selectivity for the wild-type HSV1-tk enzyme, leading to higher tracer accumulation in target cells compared to probes like [¹⁸F]FHPG. researchgate.netnih.gov This can result in a better signal-to-noise ratio and more sensitive detection of reporter gene expression. nih.gov

Versatile Radiolabeling: FIAU can be labeled with several different radioisotopes, including Iodine-124 for PET, and Iodine-123 or Iodine-131 for SPECT imaging, offering flexibility across different imaging platforms. gla.ac.uknih.gov

Favorable Kinetics for Delayed Imaging: The long half-life of Iodine-124 (4.2 days) is advantageous for longitudinal studies and allows for imaging at later time points (24-48 hours or more). nih.govnih.gov This delay permits the clearance of background radioactivity, which can improve image contrast. nih.gov

Limitations:

Poor Blood-Brain Barrier (BBB) Penetration: [¹²⁴I]FIAU does not significantly cross the intact BBB. snmjournals.orgsnmjournals.orgnih.gov This makes it unsuitable for imaging HSV1-tk gene expression in the central nervous system unless the BBB is disrupted, for example, by a tumor. nih.goveur.nl

Nonspecific Uptake: In cases of BBB disruption, such as in glioblastomas, there can be substantial nonspecific accumulation of [¹²⁴I]FIAU, which complicates the quantification of specific, HSV1-tk-mediated uptake. snmjournals.orgnih.gov

Immunogenicity of the Reporter Gene: The use of [¹²⁴I]FIAU is dependent on the expression of the non-human HSV1-tk enzyme. researchgate.net This viral protein can be immunogenic, potentially leading to an immune response against the transduced cells, which is a significant concern for clinical translation. nih.govsnmjournals.org

Substrate for Bacterial Thymidine (B127349) Kinase: FIAU is also a substrate for thymidine kinases in some bacteria. mdpi.com While this has been exploited for infection imaging, it represents a potential source of confounding signals in reporter gene studies if a bacterial infection is present. mdpi.comfrontiersin.orgfrontiersin.org

Synergistic Applications of this compound with Other Preclinical Imaging Modalities (e.g., MRI)

Combining the high sensitivity of PET with the high spatial resolution of other imaging modalities like magnetic resonance imaging (MRI) offers significant advantages in preclinical research. arxiv.org Multimodality imaging provides a more comprehensive understanding by overlaying functional or molecular information onto detailed anatomical structures. chanzuckerberg.com

The synergistic use of [¹²⁴I]FIAU PET with MRI is a common practice in preclinical studies. snmjournals.org PET imaging with [¹²⁴I]FIAU provides quantitative data on the location, magnitude, and duration of reporter gene expression, while MRI provides exquisite anatomical detail. snmjournals.orgnih.gov In studies involving brain tumors, for example, high-resolution MR images are used to define anatomical regions of interest (ROIs), such as the tumor core and surrounding tissue. snmjournals.orgnih.gov The functional data from the [¹²⁴I]FIAU PET scan is then co-registered with the MRI, allowing for a precise correlation between tracer uptake and specific anatomical locations. snmjournals.orgnih.gov This approach was used to demonstrate that [¹²⁴I]FIAU accumulation in a glioblastoma patient occurred in a region that was identified as a contrast-enhancing, hypermetabolic lesion on MRI and FDG-PET scans. snmjournals.org This fusion of molecular and anatomical imaging is critical for accurately interpreting tracer biodistribution and quantifying reporter gene expression in vivo. nih.govsnmjournals.org

Advanced Methodologies and Future Directions in Preclinical Fialuridine I 124 Research

Development of Improved Fialuridine (B1672660) I-124 Derivatives for Enhanced Preclinical Applications

The quest for more effective and safer therapeutic and diagnostic agents necessitates the continuous development of improved derivatives of existing compounds. In the context of Fialuridine (FIAU), a nucleoside analog, research has focused on creating derivatives with enhanced properties for preclinical applications, particularly in imaging gene expression.

One area of development involves modifying the FIAU molecule to improve its selectivity and sensitivity for target enzymes like herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk), a commonly used reporter gene in gene therapy studies. nih.gov For instance, researchers have explored various 2'-fluoro-arabinofuranosyl pyrimidine (B1678525) nucleosides, similar in structure to FIAU, to identify compounds with optimal imaging characteristics. nih.gov The goal is to develop derivatives that exhibit high uptake and retention in cells expressing the target enzyme, while showing minimal accumulation in non-target cells. This enhances the signal-to-noise ratio in imaging studies, allowing for a more precise quantification of gene expression.

Another key aspect of derivative development is the radiolabeling process. FIAU can be radiolabeled with various isotopes suitable for different imaging modalities, such as Iodine-124 for Positron Emission Tomography (PET) and Iodine-123 for Single-Photon Emission Computed Tomography (SPECT). nih.gov The development of more efficient and stable radiolabeling methods is crucial for the widespread preclinical and potential clinical use of these derivatives.

Furthermore, studies have compared the in vitro toxicity of FIAU derivatives with other compounds like ganciclovir (B1264). eur.nl The aim is to identify derivatives with a lower toxicity profile, which is a critical consideration for any compound intended for in vivo use. eur.nl By systematically evaluating the biodistribution, kinetics, and imaging properties of new FIAU analogs, researchers can select the most promising candidates for further preclinical development. eur.nl

Integration of Fialuridine I-124 Preclinical Imaging with Omics Technologies

The integration of preclinical imaging with this compound (¹²⁴I-FIAU) and "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful, multi-faceted approach to understanding the biological effects of this compound. This combination allows researchers to correlate in vivo imaging data with molecular-level changes within cells and tissues, providing a more comprehensive picture of drug activity and potential toxicity.

Preclinical studies have utilized ¹²⁴I-FIAU PET imaging to non-invasively monitor the expression of reporter genes like herpes simplex virus type 1 thymidine kinase (HSV1-tk). nih.gov The imaging data, which shows the location and level of gene expression, can then be correlated with omics data obtained from the same tissues. For example, transcriptomic analysis of tumor cells expressing HSV1-tk has revealed a strong correlation between the level of ¹²⁴I-FIAU accumulation observed in PET scans and the levels of HSV1-tk messenger RNA (mRNA). nih.gov This demonstrates that the imaging signal accurately reflects the transcriptional activity of the reporter gene.

In the context of drug-induced liver injury (DILI), a significant concern with fialuridine, integrating imaging with omics is particularly valuable. While preclinical animal models have been used to investigate fialuridine-induced hepatotoxicity, the results have not always been consistent or predictive of human outcomes. researchgate.net By combining imaging with omics analyses of liver tissue, researchers can identify early molecular biomarkers of toxicity. For example, studies have shown that fialuridine treatment leads to changes in the ratio of mitochondrial to nuclear DNA and alterations in the expression of genes related to mitochondrial function and p53 signaling. researchgate.net These molecular changes can be detected before overt signs of liver damage are apparent.

Furthermore, omics technologies can be applied to in vitro models, such as 3D liver organoids, to screen for potential hepatotoxicity. biorxiv.orgnih.gov These models can be used to assess the effects of fialuridine and its metabolites on gene expression and metabolic profiles, providing insights into the mechanisms of toxicity. biorxiv.org Integrating this in vitro omics data with in vivo imaging findings can help to build more predictive models of DILI and guide the development of safer therapeutic agents. tandfonline.com

The combination of ¹²⁴I-FIAU imaging and omics represents a powerful strategy for:

Validating imaging signals: Correlating imaging data with molecular measurements provides a more robust interpretation of the imaging results.

Identifying biomarkers: Omics technologies can uncover early molecular indicators of drug efficacy or toxicity. researchgate.net

Understanding mechanisms of action: This integrated approach can elucidate the cellular and molecular pathways affected by the drug.

Improving preclinical to clinical translation: By providing a more detailed understanding of drug effects, this approach can help to better predict human responses.

Computational Modeling and Simulation of this compound Pharmacodynamics in Preclinical Systems

Computational modeling and simulation are increasingly vital tools in pharmaceutical research, offering a quantitative approach to understanding and predicting the complex interactions between drugs and biological systems. nih.govrjeid.com In the context of this compound, these in silico methods are being applied to simulate its pharmacodynamics—the effects of the drug on the body—in preclinical models. This approach complements and can even reduce the reliance on traditional in vivo and in vitro experiments. acs.org

Mechanistic computational models are particularly powerful as they incorporate existing knowledge of molecular interactions, cellular signaling, and physiological processes to predict drug behavior. nih.gov For fialuridine, such models can simulate its uptake into cells, its phosphorylation by thymidine kinase (including the viral form, HSV1-TK, used in gene therapy), and its subsequent incorporation into DNA, which is a critical step in both its therapeutic action and its toxicity. researchgate.net

A key application of these models is in predicting the potential for drug-induced liver injury (DILI), a major concern with fialuridine. By simulating the metabolic pathways in liver cells, including the formation of toxic metabolites, these models can help to identify the factors that contribute to hepatotoxicity. tandfonline.com For example, simulations can explore how variations in enzyme expression or the presence of co-administered drugs might influence the risk of DILI.

Furthermore, computational models can be integrated with data from various sources, including cell culture experiments, animal studies, and high-throughput screening assays. nih.gov This integration allows for the development of more robust and predictive models. For instance, data from in vitro studies on fialuridine's effect on mitochondrial function can be used to refine models of its cellular toxicity. researchgate.net

The use of computational modeling and simulation in preclinical fialuridine research offers several advantages:

Accelerated Drug Development: By providing early predictions of efficacy and toxicity, these models can help to streamline the drug development process. rjeid.com

Reduced Animal Testing: In silico models can reduce the number of animals needed for preclinical studies by prioritizing the most promising drug candidates and experimental designs. acs.org

Personalized Medicine: In the future, these models could be used to predict how an individual might respond to fialuridine based on their specific genetic makeup and physiological state.

As computational power and our understanding of biological systems continue to grow, the role of modeling and simulation in the preclinical evaluation of compounds like this compound is expected to expand significantly.

Microfluidic and High-Throughput Screening Approaches for Fialuridine Analogs in Preclinical Discovery

The discovery and development of new drug candidates, including analogs of fialuridine, has been significantly advanced by the advent of microfluidics and high-throughput screening (HTS) technologies. nih.gov These platforms allow for the rapid and cost-effective analysis of thousands of compounds, accelerating the identification of promising leads. nih.gov

Microfluidic devices, which manipulate small volumes of fluids in channels with dimensions on the micrometer scale, offer several advantages for screening fialuridine analogs. nih.govd-nb.info They require only small amounts of expensive reagents and cell samples, and they allow for precise control over the cellular microenvironment. sci-hub.se This is particularly important for cell-based assays, where factors such as cell density and exposure to drug concentrations can be carefully regulated. nih.gov

Different microfluidic approaches are used for HTS, including:

Perfusion flow mode: This method allows for the continuous flow of media and drug solutions over cultured cells, mimicking the in vivo environment. nih.gov

Droplet-based mode: In this approach, individual cells or small groups of cells are encapsulated in tiny droplets, each containing a different test compound. This allows for a massive number of parallel experiments. nih.gov

Microarray mode: Cells are cultured in high-density arrays on a chip, and different compounds are applied to different spots on the array. sci-hub.se

These microfluidic HTS platforms can be used to screen libraries of fialuridine analogs for various properties, such as their ability to be phosphorylated by specific enzymes (e.g., HSV1-tk) or their potential for cytotoxicity. nih.govresearchgate.net By incorporating different cell types, including liver cells, these systems can also be used to assess the potential for drug-induced liver injury (DILI) at an early stage of drug discovery. tandfonline.com

The integration of HTS with other technologies, such as automated microscopy and data analysis, further enhances the power of these screening platforms. d-nb.info This allows for the rapid acquisition and interpretation of large datasets, enabling researchers to quickly identify fialuridine analogs with improved efficacy and safety profiles. sci-hub.se

The use of microfluidic and HTS approaches in the preclinical discovery of fialuridine analogs offers the potential to:

Increase the speed and efficiency of drug discovery. nih.gov

Reduce the costs associated with screening large numbers of compounds. researchgate.net

Provide more biologically relevant data through the use of cell-based assays. nih.gov

Enable the early identification of compounds with potential toxicity issues.

Ethical Considerations in Preclinical Animal Research Involving Radiolabeled Compounds

Preclinical research involving animals, particularly when it includes the use of radiolabeled compounds like this compound, raises significant ethical considerations. nih.gov The scientific community and regulatory bodies have established frameworks to ensure that such research is conducted humanely and with the utmost respect for animal welfare. biobostonconsulting.com The core principles guiding this research are often summarized as the "3Rs": Replacement, Reduction, and Refinement. scielo.org.mx

Replacement refers to the use of non-animal methods whenever possible. scielo.org.mx This includes in vitro techniques using cell cultures, organoids, and microfluidic "organ-on-a-chip" systems, as well as in silico computer modeling and simulation. acs.orgnews-medical.net For fialuridine research, in vitro studies are essential for initial screening of analogs and for investigating cellular mechanisms of action and toxicity, which can help to minimize the number of compounds that need to be tested in animals. iaea.org

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. scielo.org.mx Careful experimental design, including appropriate statistical power analysis, is crucial. Sharing tissues and organs from animals used in studies can also contribute to reduction. scielo.org.mx In the context of ¹²⁴I-FIAU research, optimizing imaging protocols to obtain the maximum amount of information from each animal is a key strategy.

Refinement focuses on minimizing any pain, suffering, or distress experienced by the animals. scielo.org.mx This involves using appropriate housing, handling, and experimental procedures. For studies with radiolabeled compounds, this includes careful consideration of the radiation dose to ensure it is as low as reasonably achievable while still providing a clear imaging signal. Anesthesia and analgesia must be used appropriately during procedures, and humane endpoints should be established to prevent prolonged suffering.

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review bodies play a critical role in overseeing all animal research. biobostonconsulting.com These committees review and approve research protocols to ensure they comply with all relevant laws, regulations, and ethical guidelines. biobostonconsulting.com They are tasked with balancing the potential scientific benefits of the research against the potential harm to the animals. news-medical.net

The use of radiolabeled compounds introduces the additional consideration of radiation safety, not only for the animals but also for the researchers and the environment. Proper handling, storage, and disposal of radioactive materials are governed by strict regulations.

Q & A

Basic: How is Fialuridine I-124 synthesized, and what are the critical parameters for ensuring high radiochemical yield?

This compound is synthesized via the nuclear reaction 124Te(p,n)124I^{124}\text{Te}(p, n)^{124}\text{I}, where a proton beam irradiates an enriched tellurium-124 target. Critical parameters include:

  • Proton energy optimization : Typically 12–18 MeV to maximize yield while minimizing impurities.
  • Target purity : High isotopic enrichment of 124Te^{124}\text{Te} (>99%) reduces competing reactions.
  • Separation techniques : Distillation or ion-exchange chromatography isolates I-124 from the tellurium matrix. Automated systems (e.g., Nagatsu et al., 2011) enhance reproducibility, achieving radiochemical yields (RCY) >70% .

Basic: What methodologies are employed to determine the radiochemical purity of this compound?

Radiochemical purity is assessed using:

  • Thin-layer chromatography (TLC) : Separates free iodine ([124I]NaI[^{124}\text{I}]\text{NaI}) from this compound.
  • Gamma spectroscopy : Confirms radionuclidic purity by detecting characteristic γ-rays (602 keV, 1,691 keV).
  • Half-life validation : Measurement of decay over 4.176 days ensures no contamination from longer-lived isotopes like I-125 .

Advanced: How can researchers optimize PET imaging protocols for this compound given its complex decay scheme and low positron abundance?

I-124’s low positron abundance (22.4%) and high-energy γ-rays require:

  • Extended imaging times : Compensate for low signal-to-noise ratios (e.g., doubling acquisition times compared to F-18).
  • BGO-based PET scanners : Better detection efficiency for high-energy photons.
  • Phantom calibration : Spherical phantoms with controlled background activity (0.015–0.15 MBq/mL) validate quantitative accuracy under realistic conditions .

Advanced: What strategies are recommended for reconciling discrepancies in reported contrast recovery coefficients (CRCS) for I-124 across PET imaging studies?

CRCS variability (22–72%) arises from:

  • Scanner resolution : I-124’s spatial resolution (13.5 mm FWHM) is lower than F-18 (12 mm FWHM), affecting small lesions.
  • Background correction : Use region-of-interest (ROI) normalization to account for background variability (4.4–11.3%).
  • Standardized protocols : Adopt harmonized imaging parameters (e.g., NEMA NU-2 guidelines) to improve cross-study comparability .

Advanced: How should pharmacokinetic studies for this compound be designed to account for its in vivo stability and clearance pathways?

Key considerations include:

  • Serial PET/CT imaging : Track biodistribution at multiple time points (e.g., 24, 48, 84 hours post-injection).
  • ROI analysis : Quantify uptake in target tissues (e.g., tumors) versus clearance organs (liver, kidneys).
  • Stability monitoring : Regular TLC during transport confirms radiochemical purity >90%, as degradation can reduce efficacy by 8% over 4.5 days .

Basic: What are the primary clinical and preclinical applications of this compound in current nuclear medicine research?

  • Gene expression imaging : Tracks HSV1-tk reporter gene activity in gene therapy.
  • Bacterial infection imaging : Detects pathogens via metabolic incorporation into microbial DNA.
  • Biodistribution studies : Quantifies tumor uptake for dosimetry in radioimmunotherapy (e.g., neuroblastoma models) .

Advanced: What methodological considerations are critical when implementing this compound in pediatric dosimetry studies for targeted radionuclide therapy?

  • Pre-therapy I-124 scans : Correlate iodine-avid lesions with post-therapy I-131 scans to avoid "stunning" effects.
  • Low-activity dosing : Administer <5 MBq/kg to minimize radiation exposure while maintaining imaging quality.
  • Longitudinal monitoring : Track retention in sensitive tissues (e.g., thyroid) using time-activity curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.